molecular formula C14H18N2O3S B2748395 N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 868370-20-1

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2748395
CAS No.: 868370-20-1
M. Wt: 294.37
InChI Key: OENHXTAAOBKGPU-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of ethyl and methoxy groups attached to the benzothiazole ring, along with a propanamide moiety

Preparation Methods

The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be achieved through several synthetic routes. One common method involves the condensation of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium cyanide.

For example, oxidation of the compound with potassium permanganate can lead to the formation of corresponding carboxylic acid derivatives. Reduction with sodium borohydride can yield the corresponding amine derivatives. Substitution reactions with nucleophiles can result in the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be compared with other similar compounds in the benzothiazole family. Some of these similar compounds include N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide and 4,7-dimethoxy-1,3-benzothiazol-2-amine . While these compounds share a similar core structure, the presence of different substituents can significantly impact their chemical and biological properties. For example, the presence of an ethyl group in this compound may enhance its lipophilicity and membrane permeability compared to its analogs .

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-11(17)15-14-16(6-2)12-9(18-3)7-8-10(19-4)13(12)20-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENHXTAAOBKGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.